2-Methylallyl acetate
Overview
Description
2-Methylallyl acetate, also known as Methallyl acetate, is an organic compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The IUPAC name for this compound is 2-methylprop-2-enyl acetate .
Synthesis Analysis
The synthesis of 2-Methylallyl acetate has been studied in various contexts. For instance, one study reported a Pd-catalysed C5-selective method that provides direct and highly enantioselective access to a wide range of substituted butenolides using 2-substituted allyl acetates as the allylic partner . Another study discussed cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids to obtain aromatic 2-methylallyl derivatives .Molecular Structure Analysis
The molecular structure of 2-Methylallyl acetate can be represented by the InChI string: InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 . The compound has a rotatable bond count of 3 and a heavy atom count of 8 .Chemical Reactions Analysis
The reaction between 2-methylallyl radicals and oxygen molecules has been investigated using experimental and computational methods . The reaction was found to proceed by a barrierless reaction to form 2-methylallylperoxyl .Physical And Chemical Properties Analysis
2-Methylallyl acetate has a density of 0.92 . Its boiling point is 85°C, and it has a flash point of 35°C . The compound has a vapor pressure of 14.2mmHg at 25°C . Its refractive index is between 1.4110 and 1.4150 .Scientific Research Applications
1. Synthesis of 2-Methylallyl Alkenes
- Application Summary: 2-Methylallyl acetate is used in the synthesis of 2-Methylallyl alkenes through cross-coupling reactions .
- Methods of Application: The reaction involves cross-coupling between 2-methyl-2-propen-1-ol and various boronic acids. The process uses small amounts of palladium and ligand, without any additive solvent and under microwave heating .
- Results: The reaction was extended to a wide range of organoboronic acids, showing high functional group tolerance. A new series of alkenes was synthesized in good yields .
2. Direct Allylation and Olefination of Carbohydrates
- Application Summary: 2-Methylallyl acetate is used in the direct deoxygenative allylation and olefination of carbohydrates .
- Methods of Application: The reaction involves the umpolung strategy of carbohydrate carbonyls. This method is compatible with a wide range of natural carbohydrates .
- Results: This method provides a direct synthetic method to use carbohydrates as multiple C-centered chiral synthons to achieve C─C bond cross-coupling reactions .
3. Reaction with Oxygen Molecules
- Application Summary: The reaction between 2-methylallyl radicals and oxygen molecules has been investigated .
- Methods of Application: Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection .
- Results: The results of this study are not specified in the source .
4. Environmentally Friendly Synthesis
- Application Summary: 2-Methylallyl acetate is used in an environmentally friendly method to synthesize 2-methylallyl alkenes via cross-coupling reactions .
- Methods of Application: The reaction involves cross-coupling between 2-methyl-2-propen-1-ol and various arylboronic acids. The process uses small amounts of palladium and ligand, without any additive solvent and under microwave heating .
- Results: This method leads to the product and allows the ‘reagent–solvent’ to be recycled for further cross-coupling reactions, without loss of yield .
5. Reaction Optimization
- Application Summary: The reaction between 2-methylallyl radicals and oxygen molecules has been investigated with experimental and computational methods .
- Methods of Application: Kinetic experiments were conducted in a tubular laminar flow reactor using laser photolysis for radical production and photoionization mass spectrometry for detection .
- Results: The optimized master equation model was used to simulate the reaction under study over a wide temperature and pressure range, from 200 K and 0.01 bar to 1500 K and 100 bar .
6. Late-Stage Modifications of Natural Products
- Application Summary: 2-Methylallyl acetate is used in late-stage modifications of natural products and pharmaceutical derivatives .
- Methods of Application: The reaction involves the umpolung strategy of carbohydrate carbonyls. This method is compatible with a wide range of natural carbohydrates .
- Results: This method provides a direct synthetic method to use carbohydrates as multiple C-centered chiral synthons to achieve C─C bond cross-coupling reactions .
Safety And Hazards
2-Methylallyl acetate is classified as a flammable liquid (Category 3) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, appropriate measures should be taken to extinguish it .
properties
IUPAC Name |
2-methylprop-2-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKYUXHYUAMPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231511 | |
Record name | 2-Methylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylallyl acetate | |
CAS RN |
820-71-3 | |
Record name | Methallyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=820-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylallyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylallyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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